molecular formula C7H7NO3 B048071 Methyl 2-formyl-1H-pyrrole-1-carboxylate CAS No. 123892-37-5

Methyl 2-formyl-1H-pyrrole-1-carboxylate

Cat. No.: B048071
CAS No.: 123892-37-5
M. Wt: 153.14 g/mol
InChI Key: ATDMXOTWSCZHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI) typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for the preparation of pyrrole derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions are common for pyrrole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI) involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI) can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI) lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

methyl 2-formylpyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)8-4-2-3-6(8)5-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDMXOTWSCZHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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